An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Bromo-2-fluorophenyl)morpholine
An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Bromo-2-fluorophenyl)morpholine
Abstract
This technical guide provides a comprehensive examination of the core physicochemical properties of 4-(4-Bromo-2-fluorophenyl)morpholine, a key intermediate in contemporary pharmaceutical synthesis.[1] Intended for an audience of researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causality behind the experimental determination of these properties, offering a framework for understanding their impact on drug design and development. While experimentally derived data for this specific molecule is not extensively available in public literature, this guide consolidates known information and provides detailed, field-proven protocols for the determination of critical parameters such as solubility, lipophilicity (LogP), and ionization constant (pKa). By grounding these methodologies in established scientific principles, this document serves as both a reference and a practical handbook for the characterization of novel chemical entities.
Introduction: The Strategic Importance of 4-(4-Bromo-2-fluorophenyl)morpholine in Medicinal Chemistry
4-(4-Bromo-2-fluorophenyl)morpholine has emerged as a valuable building block in the synthesis of bioactive molecules.[1] Its utility is particularly noted in the development of fluorinated aromatic compounds with potential applications as kinase inhibitors and receptor modulators, targeting therapeutic areas such as neurology and inflammation.[1] The strategic incorporation of the morpholine moiety can enhance the pharmacokinetic profile of a drug candidate, while the bromo- and fluoro-substituents on the phenyl ring provide handles for further chemical modification through cross-coupling reactions.[1]
A thorough understanding of the physicochemical properties of this intermediate is paramount. These properties govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Consequently, the early and accurate characterization of these parameters is a cornerstone of a successful drug discovery and development program.
Chemical Identity and Core Properties
The foundational step in characterizing any chemical entity is to establish its identity and fundamental properties.
| Property | Value | Source |
| Chemical Name | 4-(4-Bromo-2-fluorophenyl)morpholine | - |
| CAS Number | 513068-89-8 | [1] |
| Molecular Formula | C₁₀H₁₁BrFNO | [1] |
| Molecular Weight | 260.10 g/mol | [1] |
| Chemical Structure | (See Figure 1) | - |
| Purity | ≥97% | [1] |
| Storage Conditions | Room temperature, dry | [1] |
digraph "4-(4-Bromo-2-fluorophenyl)morpholine" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,0!"]; C2 [label="C", pos="-1.2,-0.5!"]; C3 [label="C", pos="-1.2,-2.0!"]; O4 [label="O", pos="0,-2.5!"]; C5 [label="C", pos="1.2,-2.0!"]; C6 [label="C", pos="1.2,-0.5!"]; C7 [label="C", pos="0,1.5!"]; C8 [label="C", pos="-1.2,2.3!"]; C9 [label="C", pos="-1.2,3.8!"]; C10 [label="C", pos="0,4.6!"]; C11 [label="C", pos="1.2,3.8!"]; C12 [label="C", pos="1.2,2.3!"]; Br13 [label="Br", pos="0,6.1!"]; F14 [label="F", pos="2.4,1.8!"];
// Bonds N1 -- C2; C2 -- C3; C3 -- O4; O4 -- C5; C5 -- C6; C6 -- N1; N1 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7; C10 -- Br13; C12 -- F14; }
Caption: Chemical structure of 4-(4-Bromo-2-fluorophenyl)morpholine.
Solubility: A Critical Determinant of Bioavailability
Aqueous solubility is a critical physicochemical property that significantly influences the absorption and bioavailability of a drug candidate. Poor solubility can lead to erratic absorption and may necessitate complex and costly formulation strategies. It is essential to distinguish between kinetic and thermodynamic solubility, as they provide different insights into a compound's behavior.
Kinetic vs. Thermodynamic Solubility
-
Kinetic solubility is a measure of how quickly a compound dissolves, often from a high-concentration stock solution (typically in DMSO) into an aqueous buffer. It is a high-throughput screening method used in early drug discovery to identify compounds with potential solubility liabilities.[2][3][4]
-
Thermodynamic solubility , on the other hand, is the true equilibrium solubility of a compound in a given solvent system.[5][6] It is a more time- and resource-intensive measurement but provides a more accurate representation of a compound's intrinsic solubility.[5]
Experimental Protocol: Kinetic Solubility Assay (Nephelometric Method)
This protocol outlines a high-throughput method for determining the kinetic solubility of a compound.
Principle: This method relies on the principle that when a compound precipitates out of solution, it forms particles that scatter light. The amount of scattered light is proportional to the amount of precipitate, allowing for the determination of the concentration at which the compound is no longer soluble.[3]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 4-(4-Bromo-2-fluorophenyl)morpholine in dimethyl sulfoxide (DMSO), for example, at 10 mM.
-
Serial Dilution: In a clear-bottom 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
-
Addition of Aqueous Buffer: To each well containing the DMSO solution, add a phosphate-buffered saline (PBS) solution (pH 7.4) and mix thoroughly. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period, typically 1-2 hours, to allow for precipitation to occur.[7]
-
Nephelometric Measurement: Measure the turbidity of each well using a nephelometer, which quantifies the scattered light.
-
Data Analysis: Plot the nephelometric signal against the compound concentration. The concentration at which a significant increase in signal is observed is reported as the kinetic solubility.
Caption: Workflow for Kinetic Solubility Determination.
Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol describes the "gold standard" method for determining the equilibrium solubility of a compound.[5]
Principle: An excess of the solid compound is agitated in a specific buffer until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of solid 4-(4-Bromo-2-fluorophenyl)morpholine to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, 7.4).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[5][8]
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Supernatant Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a low-binding filter may also be employed.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The measured concentration is the thermodynamic solubility at that specific pH.
Lipophilicity (LogP): A Key Predictor of Membrane Permeability
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter in drug design as it influences membrane permeability, protein binding, and metabolic stability. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.
Experimental Protocol: LogP Determination (Shake-Flask Method)
This traditional method directly measures the partitioning of a compound between two immiscible phases.[9][10]
Principle: The compound is dissolved in a mixture of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated.[11]
Step-by-Step Methodology:
-
Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.
-
Partitioning: Add a known amount of 4-(4-Bromo-2-fluorophenyl)morpholine to a mixture of the pre-saturated n-octanol and water in a separatory funnel.
-
Equilibration: Shake the funnel for a set period to allow the compound to partition between the two phases.
-
Phase Separation: Allow the two phases to separate completely.
-
Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: Calculate the LogP using the following formula: LogP = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous phase])
Experimental Protocol: LogP Determination (RP-HPLC Method)
This is a high-throughput alternative to the shake-flask method.[12][13]
Principle: The retention time of a compound on a reverse-phase (RP) HPLC column is correlated with its lipophilicity. By calibrating the system with compounds of known LogP values, the LogP of an unknown compound can be estimated.[14]
Step-by-Step Methodology:
-
System Calibration: Inject a series of standard compounds with known LogP values onto an RP-HPLC column (e.g., C18) and record their retention times.
-
Calibration Curve: Plot the logarithm of the retention factor (log k') of the standards against their known LogP values to generate a calibration curve.
-
Sample Analysis: Inject a solution of 4-(4-Bromo-2-fluorophenyl)morpholine onto the same HPLC system under identical conditions and determine its retention time.
-
LogP Estimation: Using the calibration curve, determine the LogP of the test compound based on its retention time.
Caption: Workflow for LogP Determination by RP-HPLC.
Ionization Constant (pKa): Understanding the Charge State
The pKa is the pH at which a molecule is 50% ionized and 50% unionized. It is a critical parameter as the charge state of a molecule affects its solubility, permeability, and target binding.
Experimental Protocol: pKa Determination (Potentiometric Titration)
This is a highly accurate method for determining the pKa of a compound.[15][16]
Principle: A solution of the compound is titrated with a strong acid or base, and the pH is monitored throughout the titration. The pKa is determined from the inflection point of the titration curve.[17]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a precise amount of 4-(4-Bromo-2-fluorophenyl)morpholine in a suitable solvent system (e.g., water or a co-solvent system for poorly soluble compounds).
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while continuously monitoring the pH with a calibrated pH electrode.[15][17]
-
Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. Alternatively, the first or second derivative of the titration curve can be plotted to more accurately determine the equivalence point.[18]
Chemical Stability: Ensuring Integrity
The chemical stability of a pharmaceutical intermediate is crucial to ensure its quality and purity over time. Stability studies are conducted to evaluate the influence of environmental factors such as temperature, humidity, and light on the compound.[19][20]
Stability Testing Protocol
Principle: The compound is stored under controlled conditions for a defined period, and its purity and the formation of any degradation products are monitored at specific time points.[21][22]
Step-by-Step Methodology:
-
Sample Storage: Store aliquots of 4-(4-Bromo-2-fluorophenyl)morpholine under various conditions as per ICH guidelines, such as:
-
Time Points: Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).
-
Analysis: At each time point, analyze the samples for purity using a stability-indicating HPLC method. Quantify the parent compound and any observed degradation products.
-
Data Evaluation: Evaluate the data to determine if any significant changes in purity or degradation profile have occurred over time. This information is used to establish appropriate storage conditions and re-test dates.
Conclusion
The physicochemical properties of 4-(4-Bromo-2-fluorophenyl)morpholine are integral to its successful application as a pharmaceutical intermediate. This guide has provided a comprehensive overview of the key parameters to consider and has detailed the standard experimental protocols for their determination. While a complete experimental dataset for this specific molecule is not yet publicly available, the methodologies outlined herein provide a robust framework for its characterization. By applying these principles and protocols, researchers and drug development professionals can gain the necessary insights to effectively utilize this valuable building block in the creation of novel therapeutics.
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Figure 1: Synthesis of 4-(4-Bromo-2-fluorophenyl)morpholine via Buchwald-Hartwig Amination.